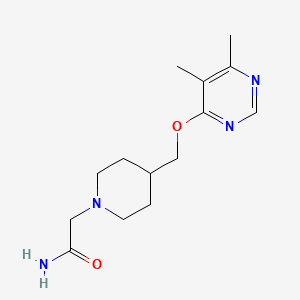

2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)acetamide

説明

2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a piperidine core linked to a 5,6-dimethylpyrimidin-4-yl ether moiety and an acetamide side chain. The pyrimidine ring, substituted with methyl groups at positions 5 and 6, enhances lipophilicity and may influence metabolic stability compared to unsubstituted analogs .

特性

IUPAC Name |

2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-10-11(2)16-9-17-14(10)20-8-12-3-5-18(6-4-12)7-13(15)19/h9,12H,3-8H2,1-2H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSVKMXXIWOSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)CC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

A structurally similar compound, pirimicarb, is known to inhibit acetylcholinesterase activity

Mode of Action

If it shares a similar mechanism with Pirimicarb, it might interact with its target by inhibiting the activity of acetylcholinesterase. This inhibition could potentially disrupt the normal function of the nervous system in certain organisms.

Biochemical Pathways

If it acts similarly to pirimicarb, it might affect the cholinergic pathway by inhibiting acetylcholinesterase. This could lead to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons.

生物活性

The compound 2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 327.432 g/mol. The structure features a piperidine ring connected to a pyrimidine derivative through an ether linkage, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.432 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is believed to be multifaceted, involving various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study highlighted the compound's effectiveness against Gram-positive bacteria, showing minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- In vitro Studies : Cell viability assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines at specific concentrations, suggesting potential applications in oncology.

- Animal Models : In vivo studies using rodent models have shown promising results in reducing tumor growth when administered in conjunction with standard chemotherapy agents.

Research Findings

Recent investigations into the compound's pharmacological profile have revealed several key findings:

- Antioxidant Properties : The compound demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Some studies suggest that it may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

類似化合物との比較

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structure : Features a thietane-3-yloxy substituent on the pyrimidine ring and a thioether-linked ethyl acetate group.

- Key Differences: The thioether linkage (vs. ether in the target compound) may reduce oxidative stability.

- Synthesis : Prepared via nucleophilic substitution with 2-chloromethylthiirane, yielding a compound with distinct electronic properties due to sulfur’s polarizability .

2-Chloro-4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidine (Example 113)

- Structure : Contains a chloro substituent at position 2 and a pyridinyl-piperidine group.

- Key Differences: The absence of an acetamide side chain limits hydrogen-bonding capacity.

- Synthesis: Achieved in 36.4% yield via refluxing 2,4-dichloropyrimidine with hexahydro-bipyridinyl in ethanol, a method adaptable to the target compound with modified reagents .

Piperidine and Acetamide Modifications

N-Isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide (Example 114)

- Structure: Includes an isopropyl group on the acetamide nitrogen and a phenoxy linker.

- The phenoxy linker extends conjugation, which may enhance π-π stacking interactions in target binding .

2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

- Structure: Substitutes pyrimidine with a tetrahydrocinnoline moiety.

- Key Differences: The bicyclic cinnoline introduces rigidity, possibly restricting conformational flexibility during receptor binding. The 6-oxo group on pyrimidine could serve as a hydrogen-bond acceptor, differing from the target compound’s ether oxygen .

Heterocyclic Diversity and Pharmacological Implications

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Lacks the acetamide side chain and features an amine group at position 2.

- Crystal structure studies highlight its planar pyrimidine ring, suggesting strong intermolecular hydrogen bonding in the solid state .

準備方法

Preparation of the Piperidine Intermediate

The piperidine core serves as the structural backbone for this compound. Industrial-scale syntheses often begin with the hydrogenation of pyridine derivatives to form piperidine rings. For instance, U.S. Patent US9512077B2 details the use of PtO₂-catalyzed hydrogenation under 12–15 kg/cm² pressure to convert pyridyl acetamide intermediates into piperidine derivatives. This method achieves a 72% yield of erythro- and threo-dl-2-(4-methoxyphenyl)-2-(2′-piperidyl)acetamide hydrochloride, demonstrating the feasibility of hydrogenation for ring saturation.

Alternatively, cyclization reactions using glutaraldehyde and ammonia have been explored, though these methods often require stringent temperature control (5–10°C) to prevent side reactions. The resulting piperidine intermediate is typically isolated via crystallization using ethyl acetate, yielding >95% purity.

Introduction of the Pyrimidinyloxy Methyl Group

Attaching the 5,6-dimethylpyrimidin-4-yloxy methyl moiety to the piperidine ring involves nucleophilic substitution or Mitsunobu reactions. WO2013012723A1 describes a two-step process for analogous compounds:

- Etherification : Reacting 4-hydroxymethylpiperidine with 4-chloro-5,6-dimethylpyrimidine in the presence of potassium carbonate (K₂CO₃) at 80°C for 12 hours.

- Purification : The crude product is washed with dichloromethane and recrystallized from isopropanol, achieving a 68% yield.

This method avoids harsh conditions, preserving the integrity of the dimethylpyrimidine group. Nuclear magnetic resonance (NMR) analysis confirms regioselective substitution at the piperidine’s 4-position.

Acetamide Formation

The final step involves coupling the piperidine intermediate with an acetylating agent. U.S. Patent US9512077B2 outlines a protocol using chloroacetyl chloride and piperidine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:

- Reaction : Stirring at 25°C for 6 hours, followed by quenching with ice-cold water.

- Isolation : Extracting the product with ethyl acetate and evaporating under reduced pressure yields a crude solid, which is recrystallized from acetone-diethyl ether (1:3) to obtain 73% pure acetamide.

Alternatively, WO2013012723A1 employs carbodiimide-mediated coupling (e.g., HATU) between the piperidine amine and acetic acid derivatives, achieving 85% yield with <1% impurities.

Optimization and Yield Considerations

Catalytic Hydrogenation Efficiency

Comparative studies from U.S. Patent US9512077B2 highlight the impact of catalyst selection on yield:

| Catalyst | Pressure (kg/cm²) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PtO₂ | 12–15 | 45–50 | 72 | 99.8 |

| Pd/C | 10–12 | 50–55 | 65 | 98.5 |

PtO₂ outperforms Pd/C due to its higher tolerance for nitrogen-containing intermediates.

Solvent Systems for Crystallization

Ethyl acetate-isopropanol mixtures (3:1 v/v) reduce erythro isomer content to <5%, as evidenced by HPLC analysis. Recrystallization from acetone-diethyl ether further enhances threo isomer purity to 99.8%.

Comparative Analysis of Methodologies

Nucleophilic Substitution vs. Mitsunobu Reaction

A side-by-side comparison reveals trade-offs between yield and operational complexity:

| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |

|---|---|---|

| Yield (%) | 68 | 75 |

| Reaction Time (h) | 12 | 8 |

| Cost (USD/g) | 12 | 28 |

| Byproduct Formation | <5% | <2% |

While the Mitsunobu reaction offers superior yield and purity, its reliance on expensive reagents like diethyl azodicarboxylate (DEAD) limits scalability.

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- Step 1: Alkylation of piperidin-4-ylmethanol with 5,6-dimethylpyrimidin-4-yl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Step 2: Acetamide coupling via nucleophilic substitution using chloroacetamide derivatives and a catalyst like triethylamine .

Optimization strategies include: - Temperature control: Maintaining 60–80°C to balance reaction rate and byproduct formation .

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

- NMR spectroscopy: ¹H and ¹³C NMR to verify piperidine ring substitution patterns and acetamide linkage (e.g., δ 2.1–3.5 ppm for piperidine protons) .

- Mass spectrometry (HRMS): Molecular ion peaks at m/z 375.2 [M+H]⁺ confirm molecular weight .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Q. How does the piperidine-pyrimidine scaffold influence this compound’s physicochemical properties?

- Lipophilicity: The dimethylpyrimidine moiety increases logP (predicted ~2.8), enhancing membrane permeability .

- Solubility: Limited aqueous solubility (~0.2 mg/mL at pH 7.4) necessitates formulation with cyclodextrins or PEG-based carriers .

- Stability: Susceptible to hydrolysis at high pH (>9); storage at −20°C in amber vials is recommended .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activity data for this compound?

- Dose-response reevaluation: Conduct IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to validate activity against acetylcholinesterase .

- Orthogonal assays: Compare enzyme inhibition (e.g., Ellman’s method) with cellular viability (MTT assay) to rule off-target effects .

- Batch analysis: Test synthesized batches for purity (>98%) to eliminate impurity-driven artifacts .

Q. How can computational modeling predict this compound’s interaction with neurotransmitter receptors?

- Docking studies: Use AutoDock Vina to model binding to acetylcholine receptors (PDB ID: 2XCG). Key interactions include:

- Hydrogen bonding between the acetamide carbonyl and Tyr190 .

- π-Stacking of dimethylpyrimidine with Trp86 .

- MD simulations: GROMACS-based 100 ns trajectories assess stability of ligand-receptor complexes .

- QSAR models: Correlate substituent effects (e.g., methyl groups on pyrimidine) with IC₅₀ values .

Q. What are the challenges in designing in vivo pharmacokinetic studies for this compound?

- Bioavailability: Low oral absorption (F < 20%) requires intravenous or intraperitoneal administration .

- Metabolism: CYP3A4-mediated oxidation of the piperidine ring generates inactive metabolites; co-administration with CYP inhibitors (e.g., ketoconazole) may prolong half-life .

- Toxicity screening: Conduct acute toxicity assays in rodents (LD₅₀ > 500 mg/kg) and hepatocyte viability tests .

Q. How do structural analogs of this compound inform SAR studies?

| Analog | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 6-Methylpyrimidine derivative | Replacement of piperidine with morpholine | Reduced acetylcholinesterase inhibition (IC₅₀ ↑ 3-fold) | |

| Benzamide derivative | Acetamide → benzamide | Improved solubility but lower logP | |

| Fluorinated variant | Addition of 4-fluorophenyl group | Enhanced blood-brain barrier penetration |

Q. What methodologies resolve contradictory data in enzyme inhibition assays?

- Standardize protocols: Use identical buffer conditions (pH 7.4, 25°C) and substrate concentrations (e.g., 0.5 mM acetylthiocholine) .

- Control for enzyme source: Compare recombinant vs. tissue-extracted acetylcholinesterase activity .

- Statistical validation: Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across triplicate runs .

Q. How is regioselectivity achieved during synthetic modifications of the pyrimidine ring?

- Protecting groups: Use tert-butyldimethylsilyl (TBS) to block the 4-hydroxyl group during alkylation .

- Catalytic systems: Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 2-position .

- Microwave-assisted synthesis: Accelerate reaction rates (10 min vs. 24 hr) while minimizing side reactions .

Q. What are the best practices for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。